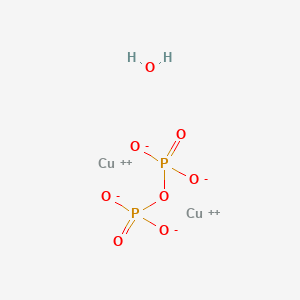

Cupric pyrophosphate monohydrate

Overview

Description

Cupric pyrophosphate monohydrate is a useful research compound. Its molecular formula is Cu2H2O8P2 and its molecular weight is 319.05 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Sensing

Cupric pyrophosphate monohydrate has been explored for its utility in fluorescent sensing technologies. A study demonstrated the use of a complex formed between an anionic perylene diimide derivative and cupric ion as a turn-on fluorescent probe for pyrophosphate detection in aqueous solutions. The interaction between cupric ion and pyrophosphate led to the disassembly of aggregates, enabling sensitive and selective detection of pyrophosphate, showcasing the potential of this compound in bioanalytical applications (Feng et al., 2012).

Nanomaterials and Catalysis

This compound has significant relevance in the synthesis and application of nanomaterials. Research on CuO nanostructures, which are closely related to cupric compounds like cupric pyrophosphate, highlights their use in various applications including catalysis, sensors, and energy storage devices. These nanostructures exhibit unique properties beneficial for the development of advanced materials and technologies (Zhang et al., 2014).

Semiconductor Research

The semiconductor properties of this compound have been investigated, with research focusing on its structural, electronic, and magnetic characteristics. First-principle calculations based on density functional theory revealed insights into its potential as a semiconductor material, which could be significant for its incorporation into nanomaterials and quantum dots (Majtyka-Piłat et al., 2022).

Environmental Applications

This compound is also studied in the context of environmental science, particularly in the removal of pollutants. Copper-based compounds, including cupric pyrophosphate, are used in the treatment of wastewater and the removal of organic pollutants, showcasing their importance in environmental remediation efforts (Konno & Nagayama, 1978).

Electrochemistry and Material Science

The electrochemical properties of this compound have been explored, particularly in the context of copper deposition. Studies on cathodic polarization characteristics in cupric pyrophosphate solutions provide insights into the electrodeposition mechanisms of copper, relevant for applications in electroplating and material science (Konno & Nagayama, 1977).

Mechanism of Action

Target of Action

Cupric pyrophosphate monohydrate, like other copper compounds, primarily targets metalloenzymes in the body . These enzymes play crucial roles in various biochemical reactions, including oxidative stress response, iron metabolism, and neurotransmitter synthesis .

Mode of Action

It is known that copper, as an essential trace element, is a crucial component of many metalloenzymes . These enzymes, in turn, are involved in a variety of biochemical reactions, including oxidative stress response, iron metabolism, and neurotransmitter synthesis .

Biochemical Pathways

This compound, as a source of copper, can influence several biochemical pathways. For instance, copper is a key component of ceruloplasmin, an enzyme involved in iron metabolism . Copper also plays a role in the function of superoxide dismutase, an enzyme that helps protect cells from oxidative damage . Furthermore, copper is involved in the synthesis of neurotransmitters, affecting neurological function .

Pharmacokinetics

It is known that copper absorption occurs primarily in the stomach and small intestine . Once absorbed, copper is transported to the liver, where it is incorporated into various proteins and enzymes . The body regulates copper levels through a balance of absorption, storage, and excretion .

Result of Action

The action of this compound results in the provision of copper, which is essential for the functioning of many enzymes. This can lead to improved oxidative stress response, iron metabolism, and neurotransmitter synthesis . An excess of copper can lead to toxicity, resulting in oxidative stress and damage to proteins, lipids, and dna .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the diet, such as high levels of zinc, can interfere with copper absorption . Additionally, genetic factors can affect how the body metabolizes copper . Finally, certain health conditions, such as Wilson’s disease, can affect copper homeostasis, influencing the action and efficacy of this compound .

Properties

IUPAC Name |

dicopper;phosphonato phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cu.H4O7P2.H2O/c;;1-8(2,3)7-9(4,5)6;/h;;(H2,1,2,3)(H2,4,5,6);1H2/q2*+2;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZSJEBZWADSIY-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu2H2O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304671-71-4, 16570-28-8 | |

| Record name | Cupric pyrophosphate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304671714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicopper pyrophosphate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC PYROPHOSPHATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I670VVK7CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

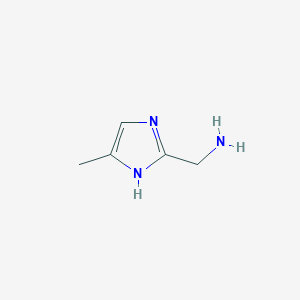

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

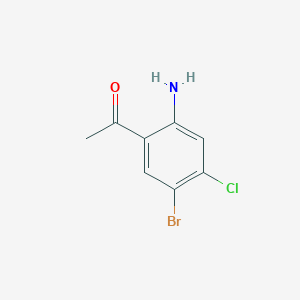

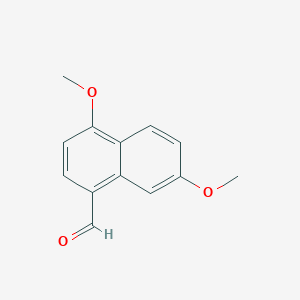

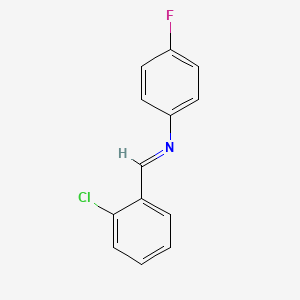

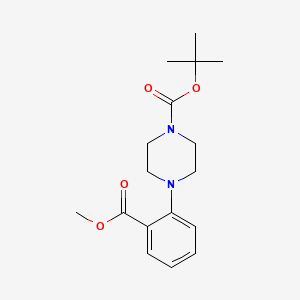

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([2,2':5',2''-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1591657.png)